2-{[2,5-Bis(bromomethyl)phenyl]disulfanyl}-1,4-bis(bromomethyl)benzene
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Overview
Description
2-{[2,5-Bis(bromomethyl)phenyl]disulfanyl}-1,4-bis(bromomethyl)benzene is a complex organic compound characterized by the presence of multiple bromomethyl groups and a disulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,5-Bis(bromomethyl)phenyl]disulfanyl}-1,4-bis(bromomethyl)benzene typically involves multiple steps. One common approach is the bromination of precursor compounds, followed by the formation of disulfide linkages. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[2,5-Bis(bromomethyl)phenyl]disulfanyl}-1,4-bis(bromomethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The bromomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-{[2,5-Bis(bromomethyl)phenyl]disulfanyl}-1,4-bis(bromomethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways involving disulfide bonds.
Industry: Used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-{[2,5-Bis(bromomethyl)phenyl]disulfanyl}-1,4-bis(bromomethyl)benzene involves its ability to undergo various chemical transformations. The disulfide linkage can interact with thiol groups in biological systems, leading to the formation of mixed disulfides. This interaction can affect protein function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(bromomethyl)benzene
- 1,4-Bis(bromomethyl)benzene
- 2,5-Bis(bromomethyl)-1,4-benzenedicarbonitrile
- 1,4-Bis(bromomethyl)-2,5-bis(octyloxy)benzene
Properties
Molecular Formula |
C16H14Br4S2 |
---|---|
Molecular Weight |
590.0 g/mol |
IUPAC Name |
2-[[2,5-bis(bromomethyl)phenyl]disulfanyl]-1,4-bis(bromomethyl)benzene |
InChI |
InChI=1S/C16H14Br4S2/c17-7-11-1-3-13(9-19)15(5-11)21-22-16-6-12(8-18)2-4-14(16)10-20/h1-6H,7-10H2 |
InChI Key |
ZLTTZGKWKPTMAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)SSC2=C(C=CC(=C2)CBr)CBr)CBr |
Origin of Product |
United States |
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